
N-ethyl-2,6-dimethylaniline
概述
描述
N-ethyl-2,6-dimethylaniline is an organic compound belonging to the class of aromatic amines. It is characterized by an ethyl group attached to the nitrogen atom and two methyl groups at the 2 and 6 positions on the benzene ring. This compound is used in various chemical processes and has significant applications in the synthesis of dyes, pharmaceuticals, and other organic compounds.
作用机制
- Primary Targets : N-ethyl-2,6-dimethylaniline (DMA) is involved in lidocaine metabolism. It shares similarities with lidocaine’s hydrophobic moiety and may interact with similar targets .
Target of Action
Mode of Action
生化分析
Biochemical Properties
N-ethyl-2,6-dimethylaniline plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with flavin-dependent N-hydroxylating enzymes, which are involved in the production of secondary metabolites such as siderophores and antimicrobial agents . These interactions often involve the transfer of oxygen to the amine group, leading to the formation of N-hydroxy compounds. Additionally, this compound can undergo oxidation and hydroxylation reactions, which are catalyzed by cytochrome P450 enzymes . These reactions are essential for the compound’s metabolism and its subsequent biochemical effects.
Cellular Effects
This compound has been shown to influence various cellular processes. In cultured mammalian cells, it has been found to induce genotoxic effects, primarily through the generation of reactive oxygen species (ROS) . These ROS can cause DNA strand breaks and mutations, leading to altered gene expression and cellular dysfunction. Furthermore, this compound can affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways. This modulation can result in changes in cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific enzymes, such as cytochrome P450, leading to enzyme inhibition or activation . This binding can alter the enzyme’s activity and subsequently affect the metabolic pathways in which the enzyme is involved. Additionally, this compound can interact with DNA, leading to changes in gene expression. These interactions are often mediated by the formation of ROS, which can cause oxidative damage to DNA and other cellular components .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH . Over time, this compound can degrade into different metabolites, which may have distinct biochemical effects. Long-term exposure to the compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including sustained oxidative stress and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal or no adverse effects. At higher doses, it has been shown to induce toxic effects, including carcinogenicity . In studies involving RasH2 mice, high doses of this compound promoted the development of nasal proliferative lesions and adenomas . These findings suggest that the compound’s toxicity is dose-dependent and that careful consideration of dosage is essential in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways, including N-demethylation, N-oxidation, and ring hydroxylation . These metabolic reactions are primarily catalyzed by cytochrome P450 enzymes and result in the formation of various metabolites. The compound’s metabolism is also linked to the lidocaine metabolism pathway, where it serves as an intermediate . The metabolic flux and levels of metabolites can be influenced by the presence of specific enzymes and cofactors involved in these pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound’s distribution is influenced by factors such as blood perfusion, tissue binding, and membrane permeability . It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in certain tissues. The distribution equilibrium between blood and tissue is reached more rapidly in richly vascularized areas .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes. The localization of this compound within cells can influence its biochemical effects and overall cellular function.
准备方法
Synthetic Routes and Reaction Conditions: N-ethyl-2,6-dimethylaniline can be synthesized through the alkylation of 2,6-dimethylaniline with ethyl halides under basic conditions. The reaction typically involves the use of ethyl bromide or ethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetone at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: In industrial settings, this compound is produced by the catalytic alkylation of 2,6-dimethylaniline with ethylene. This process involves the use of a catalyst such as aluminum chloride or zeolites to promote the reaction. The reaction is conducted at high temperatures and pressures to achieve optimal yields.
化学反应分析
Types of Reactions: N-ethyl-2,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-ethyl-2,6-dimethylaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme inhibition and as a model compound in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly anesthetics and analgesics.
Industry: Utilized in the production of antioxidants, stabilizers, and other specialty chemicals.
相似化合物的比较
2,6-Dimethylaniline: Lacks the ethyl group on the nitrogen atom, making it less hydrophobic and potentially less reactive in certain contexts.
N-methyl-2,6-dimethylaniline: Contains a methyl group instead of an ethyl group, which can influence its steric and electronic properties.
N-ethyl-3,5-dimethylaniline: Similar structure but with methyl groups at the 3 and 5 positions, affecting its reactivity and interaction with other molecules.
Uniqueness: N-ethyl-2,6-dimethylaniline is unique due to the presence of both ethyl and methyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, solubility, and interaction with other molecules, making it a valuable compound in various chemical and industrial applications.
属性
IUPAC Name |
N-ethyl-2,6-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-4-11-10-8(2)6-5-7-9(10)3/h5-7,11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVPGPVBZRARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC=C1C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50501774 | |
| Record name | N-Ethyl-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
769-23-3 | |
| Record name | N-Ethyl-2,6-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50501774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
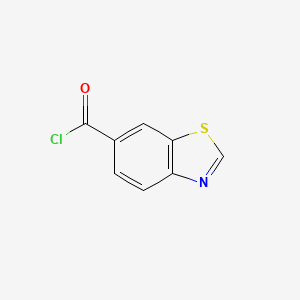
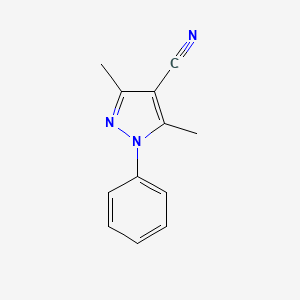
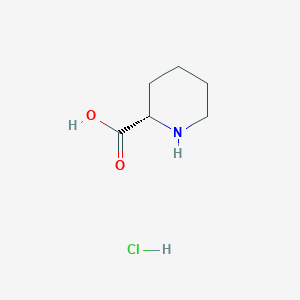
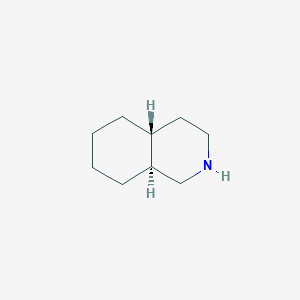
![5-Methylimidazo[1,5-a]pyridine](/img/structure/B1314994.png)
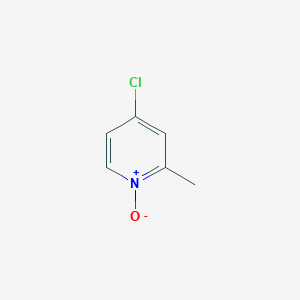
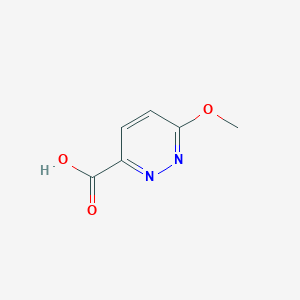
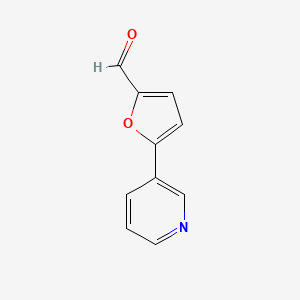
![2-Phenylthieno[2,3-d]pyrimidin-4-ol](/img/structure/B1315003.png)
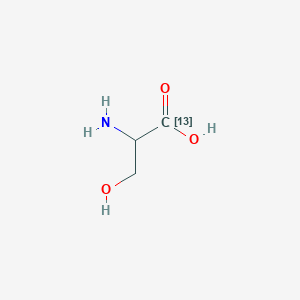
![Butanoic acid, 4-[(2-phenylethyl)amino]-](/img/structure/B1315014.png)
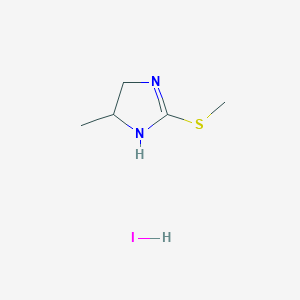
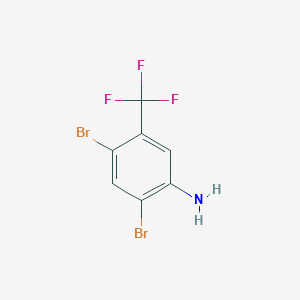
![2,4-Dichloro-5-methylthieno[2,3-D]pyrimidine](/img/structure/B1315021.png)
